(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone
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Overview
Description
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.315 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions . Another method involves the reaction of indole derivatives with benzoyl chloride in the presence of a base .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways such as inflammation and cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to modulate receptor activity is a key feature .
Comparison with Similar Compounds
- (1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
Comparison: Compared to similar compounds, (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for research in various fields .
Properties
CAS No. |
59411-02-8 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(1,2-dimethylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO/c1-12-16(17(19)13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(12)2/h3-11H,1-2H3 |
InChI Key |
MABIPSJHBDNCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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